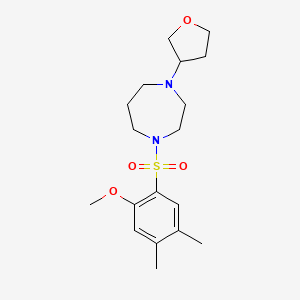

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Description

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a 1,4-diazepane derivative featuring a sulfonamide group attached to a 2-methoxy-4,5-dimethylphenyl ring and a tetrahydrofuran-3-yl substituent on the diazepane core. This compound exemplifies structural modifications aimed at optimizing physicochemical and pharmacological properties. The sulfonyl group enhances electron-withdrawing characteristics, while the methoxy and dimethyl substituents on the phenyl ring contribute to lipophilicity and steric effects.

Properties

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c1-14-11-17(23-3)18(12-15(14)2)25(21,22)20-7-4-6-19(8-9-20)16-5-10-24-13-16/h11-12,16H,4-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDITLFVMQWGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCN(CC2)C3CCOC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multiple steps:

-

Formation of the Diazepane Ring: : The initial step often involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.

-

Introduction of the Tetrahydrofuran Group: : The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a halogenated tetrahydrofuran derivative reacts with the diazepane intermediate.

-

Attachment of the Sulfonyl Group: : The sulfonyl group is typically introduced through a sulfonylation reaction, where the diazepane intermediate reacts with a sulfonyl chloride derivative in the presence of a base.

-

Methoxylation: : The methoxy group is introduced via an O-alkylation reaction, where the phenolic intermediate reacts with a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its diazepane structure.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may also play a role in binding to specific proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Sulfonyl Group Modifications

- Target Compound: The sulfonyl group is attached to a 2-methoxy-4,5-dimethylphenyl ring. The methoxy group (electron-donating) and dimethyl substituents increase lipophilicity and steric bulk compared to electron-withdrawing groups like cyano or trifluoromethyl (e.g., 5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide, ) .

- Boronate Analogs : Compounds such as 1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane () incorporate boronate esters, likely serving as intermediates for Suzuki-Miyaura coupling, contrasting with the target’s biologically oriented substituents .

- Heterocyclic Sulfonyls : Derivatives like 1-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride () feature heterocyclic sulfonyl groups, which may alter solubility and receptor interactions .

Diazepane Core Modifications

- Target Compound : The tetrahydrofuran-3-yl group introduces an oxygen atom, enhancing solubility and conformational flexibility.

- Aromatic Substituents : Compounds such as 1-(5-phenylpyridin-3-yl)-1,4-diazepane (NS3570, ) utilize pyridinyl groups for π-π interactions with receptors like nicotinic acetylcholine receptors .

- Aliphatic Chains: N-(4-(4-(3-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide () employs a butyl-linked benzamide-thiophenyl chain, emphasizing extended hydrophobic interactions .

Physicochemical Properties

- Lipophilicity: The target’s methoxy and dimethyl groups increase logP compared to polar analogs (e.g., cyano-substituted compounds in ) but reduce it relative to trifluoromethylpyridinyl derivatives () .

- Solubility : The tetrahydrofuran moiety enhances aqueous solubility compared to fully aromatic diazepanes (e.g., 1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane, ) .

- Stability : Sulfonyl groups generally improve metabolic stability, though the methoxy substituent may introduce susceptibility to demethylation .

Biological Activity

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a diazepane ring with a sulfonyl group attached to a methoxy-substituted phenyl moiety and a tetrahydrofuran side chain. Its molecular formula is and it possesses unique chemical characteristics that influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail specific activities observed in various studies.

Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. For instance, derivatives of similar sulfonamide compounds have shown significant antiproliferative activity against various cancer cell lines, including A-549 (lung cancer) and MCF7 (breast cancer). Table 1 summarizes key findings related to its anticancer properties.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A-549 | 0.05 | |

| Similar Sulfonamide Derivative | MCF7 | 0.04 | |

| Doxorubicin (control) | A-549 | 0.06 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation.

Neuroprotective Effects

Research has also indicated potential neuroprotective properties for this class of compounds. In animal models of neurodegenerative diseases, diazepane derivatives have shown promise in reversing locomotor deficits and exhibiting antioxidant activity. These effects may be attributed to their ability to chelate metal ions and reduce oxidative stress in neuronal cells.

Case Study: Parkinson's Disease Model

In a study involving reserpinized rats, compounds structurally related to the target compound demonstrated significant improvements in motor function, suggesting a neuroprotective role. The study highlighted the importance of functional groups in enhancing biological activity against neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.